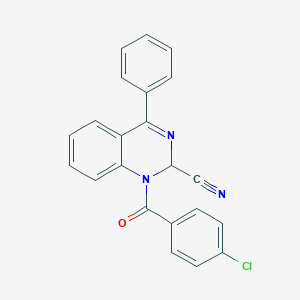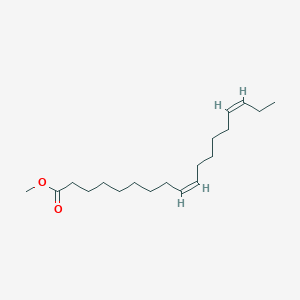
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone, also known as MPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPE is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
作用機序
The mechanism of action of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has also been shown to inhibit the proliferation of cancer cells, such as breast cancer cells. In vivo studies have demonstrated that 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone in lab experiments is its versatility. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can be easily modified to introduce different functional groups, which can be used to tailor its properties for different applications. However, one of the limitations of using 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.
将来の方向性
There are several future directions for the research of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone. One area of interest is the development of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone-based materials for electronic and optoelectronic applications. Another area of interest is the investigation of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain. Additionally, the development of new synthetic methods for 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone and its derivatives could lead to the discovery of novel compounds with improved properties.
合成法
The synthesis of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone involves the reaction of 4-methoxybenzaldehyde and morpholine with ethyl chloroacetate. The reaction is carried out in the presence of a base and a catalyst, such as triethylamine and p-toluenesulfonic acid, respectively. The product is then purified using column chromatography to obtain pure 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone.
科学的研究の応用
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In materials science, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been used as a building block for the synthesis of novel organic materials. In analytical chemistry, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-(4-methoxyphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-4-2-11(3-5-12)10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVYNDOSYDGTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

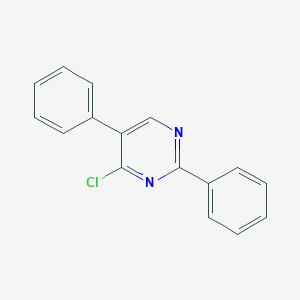
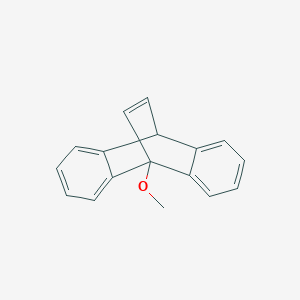
![1,3,6-Trimethoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231796.png)
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)

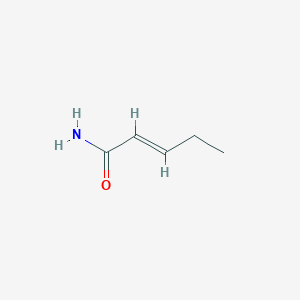
![1-Methoxy-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231809.png)



